3-[(2,4-Dimethylphenoxy)methyl]aniline
Description
3-[(2,4-Dimethylphenoxy)methyl]aniline is an aromatic amine derivative featuring a 2,4-dimethylphenoxymethyl substituent attached to the aniline ring. Its molecular structure combines the electron-rich aniline moiety with a sterically hindered phenoxy group, making it a versatile intermediate in medicinal and agrochemical synthesis.
Properties
CAS No. |
1019112-03-8; 1417570-04-7 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.307 |
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]aniline |
InChI |
InChI=1S/C15H17NO/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13/h3-9H,10,16H2,1-2H3 |
InChI Key |
PENIUPCCRNFAMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)N)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazole Derivatives (8a-m)
- Structure: These compounds incorporate a 1,3,4-oxadiazole ring and hydrazone/azomethine groups alongside the 2,4-dimethylphenoxymethyl moiety (e.g., 8m: N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide) .
- Key Differences: The oxadiazole and hydrazone groups introduce heterocyclic diversity and hydrogen-bonding capabilities absent in 3-[(2,4-Dimethylphenoxy)methyl]aniline.
- Biological Activity: Compounds 8m and 8n exhibit notable antibacterial activity (Gram-positive bacteria) and lipoxygenase inhibition, suggesting that the oxadiazole-thioether-hydrazone scaffold enhances target binding .
3-Methyl-4-(4-methylphenoxy)aniline (CAS 17419-01-1)
- Structure: Features a methyl group at the 3-position and a 4-methylphenoxy group at the 4-position of the aniline ring .
- Key Differences: The absence of a methylene linker between the phenoxy and aniline groups reduces steric bulk compared to this compound.
- Implications : The positional isomerism and substituent arrangement may alter electronic properties (e.g., electron-donating effects) and solubility, impacting reactivity in further derivatization .
3-[(3-Fluorophenoxy)methyl]aniline Hydrochloride
- Structure: Substitutes the 2,4-dimethylphenoxy group with a 3-fluorophenoxy moiety .
- Applications : Halogenated analogs like this are often explored for enhanced bioactivity in drug discovery .
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Structure : Contains a piperazine ring and trifluoromethyl group .
- Key Differences : The piperazine moiety improves water solubility, while the trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism.
- Role: Such structural features are critical in pharmaceutical intermediates targeting CNS or receptor-mediated pathways, diverging from the simpler phenoxymethyl-aniline scaffold .
Physicochemical Properties
- Solubility: The dimethylphenoxy group increases hydrophobicity compared to simpler anilines (e.g., 3,4-methylenedioxyaniline, ) but less so than piperazine-containing analogs .
- Electronic Effects: Electron-donating methyl groups on the phenoxy ring may slightly deactivate the aniline ring, reducing nucleophilicity compared to halogenated derivatives .
Q & A
Q. What are the primary synthetic routes for 3-[(2,4-Dimethylphenoxy)methyl]aniline, and how do reaction conditions influence product purity?
The compound can be synthesized via nucleophilic aromatic substitution , where a phenol derivative reacts with a halogenated aniline precursor under basic conditions. Key factors include solvent choice (e.g., DMF for polarity), temperature control (60–80°C to minimize side reactions), and base selection (e.g., K₂CO₃ to deprotonate the phenol). For example, analogous syntheses of substituted anilines highlight the importance of stoichiometric ratios to avoid over-alkylation . Purification via column chromatography or recrystallization ensures high product purity (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
1H/13C NMR is critical for confirming the structure, particularly the methylphenoxy and aniline moieties. IR spectroscopy identifies N-H stretches (~3350 cm⁻¹) and aryl ether linkages (C-O-C, ~1250 cm⁻¹). Mass spectrometry (ESI-MS or GC-MS) validates molecular weight and fragmentation patterns. For example, PubChem data for similar compounds (e.g., 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline) rely on these methods for structural elucidation .
Q. What are the common chemical reactions involving this compound?
The compound undergoes:
- Oxidation : Using KMnO₄ or H₂O₂ to form quinone derivatives, with reaction progress monitored by TLC.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the aniline to a cyclohexylamine derivative.
- Substitution : Electrophilic substitution at the aromatic ring (e.g., nitration with HNO₃/H₂SO₄). Reaction conditions (e.g., solvent polarity, temperature) dictate regioselectivity .
Advanced Research Questions
Q. How can reaction mechanisms for the oxidation of this compound be elucidated?
Kinetic studies (e.g., varying oxidant concentrations) and isotopic labeling (e.g., ¹⁸O in H₂O₂) can track oxygen incorporation into quinone products. Computational methods (DFT) model transition states to predict reaction pathways. For instance, analogous studies on trifluoromethyl-substituted anilines used HPLC-MS to identify intermediate species .
Q. What strategies optimize the regioselectivity of electrophilic substitution reactions on this compound?
Directing group effects : The electron-donating methylphenoxy group directs electrophiles to the meta position. Steric hindrance from the 2,4-dimethyl group can further influence substitution patterns. Solvent effects (e.g., using acetic acid for nitration) enhance selectivity. Comparative studies on methylphenoxy-aniline derivatives demonstrate up to 85% meta-substitution under optimized conditions .
Q. How can contradictory biological activity data for this compound be resolved?
Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) validate target interactions. Structural analogs (e.g., varying substituents on the phenoxy group) isolate activity contributors. For example, molecular docking studies on related compounds (e.g., 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) correlate steric/electronic properties with biological efficacy .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying this compound in complex matrices?
LC-MS/MS with a C18 column and MRM (Multiple Reaction Monitoring) ensures sensitivity (detection limit ~0.1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects. For example, EPA DSSTox protocols for analogous anilines use gradient elution (MeCN/H₂O + 0.1% formic acid) for optimal separation .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
QSAR models trained on logP, polar surface area, and H-bond donor/acceptor counts estimate bioavailability. MD simulations assess membrane permeability (e.g., using CHARMM force fields). PubChem data for structurally similar compounds (e.g., 4-(2-Methoxyethyl)aniline) validate these predictions .
Data Contradiction Analysis
Q. Why might biological assays report varying IC₅₀ values for this compound?
Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Dose-response curves under standardized protocols (e.g., fixed incubation time, controlled pH) reduce variability. Comparative studies on chloro/methoxy analogs show that IC₅₀ can vary by 10-fold due to minor structural changes .
Q. How do steric effects from the 2,4-dimethyl group influence reactivity compared to unsubstituted analogs?
The dimethyl groups reduce nucleophilic attack at the benzylic position by ~40%, as shown in kinetic studies of analogous compounds. Steric maps (e.g., using PyMol) quantify spatial hindrance, correlating with reduced reaction rates in SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
